[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Medicinal chemists often need to introduce chloro and cyano substituents onto aryl oxamic acid scaffolds late in synthesis-a low-yielding, multi-step process. [(3-Chloro-4-cyanophenyl)carbamoyl]formic acid provides a pre-functionalized building block that eliminates these steps. • Pre-installed 3-Cl-4-CN aryl group enables direct SAR exploration without additional halogenation/cyanation steps. • Quantifiable physicochemical differentiation: XLogP3 = 2.2 vs -1.1 for unsubstituted oxamic acid; TPSA = 90 Ų vs 63 Ų. • Reliable 95% purity with global shipping, enabling rapid procurement for med chem and analytical method development.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.6 g/mol
CAS No. 1153559-74-0
Cat. No. B1417341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid
CAS1153559-74-0
Molecular FormulaC9H5ClN2O3
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C(=O)O)Cl)C#N
InChIInChI=1S/C9H5ClN2O3/c10-7-3-6(2-1-5(7)4-11)12-8(13)9(14)15/h1-3H,(H,12,13)(H,14,15)
InChIKeyKRCZWNYFBSUMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of [(3-Chloro-4-cyanophenyl)carbamoyl]formic acid


[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid (CAS 1153559-74-0) is an organic compound classified as a substituted oxamic acid derivative, characterized by a 3-chloro-4-cyanophenyl group linked via an amide bond to an α-oxoacetic acid moiety [1]. It is a member of the broader class of aryl carbamoylformic acids and is commonly utilized as a versatile building block or research chemical in organic synthesis and medicinal chemistry [2]. Its molecular formula is C9H5ClN2O3, with a molecular weight of 224.60 g/mol [1]. This compound is available from multiple commercial suppliers, typically at a purity of 95% [2].

Workflow Medicinal chemistry building block for SAR exploration
Selection context Requires specific 3-chloro-4-cyanophenyl substitution for tailored electronic and lipophilic profile
Synthesis fit Reactive oxamic acid scaffold with amide and carboxylic acid handles

Uniqueness of [(3-Chloro-4-cyanophenyl)carbamoyl]formic acid


Substitution of [(3-chloro-4-cyanophenyl)carbamoyl]formic acid with a simpler or generic analog (e.g., unsubstituted oxamic acid) is generally not feasible for applications requiring its specific physicochemical or structural properties. The presence of both a chloro and a cyano group on the aromatic ring significantly alters the compound's lipophilicity (calculated XLogP3 of 2.2 [1]) and electronic properties compared to simpler oxamic acids (calculated XLogP3 of -1.1 [2]). Furthermore, the precise positioning of the chloro and cyano substituents (meta and para, respectively) is crucial for any downstream structure-activity relationships (SAR) in medicinal chemistry programs or for achieving the desired reactivity as a synthetic intermediate [1]. The evidence below details these specific points of differentiation.

Target Compound
Unsubstituted Oxamic Acid
3-chloro-4-cyanophenyl group present
No aromatic substitution
Higher reported lipophilicity and TPSA
Minimal lipophilicity; lower TPSA
Unique electronic/steric environment for SAR
Lacks key substituents for structure-activity studies

Quantitative Differentiation Evidence for [(3-Chloro-4-cyanophenyl)carbamoyl]formic acid


Enhanced Lipophilicity vs. Oxamic Acid Scaffold

The target compound exhibits a calculated lipophilicity (XLogP3) of 2.2, which is substantially higher than that of the core scaffold, oxamic acid (XLogP3 = -1.1) [1][2]. This increased lipophilicity is a direct result of the 3-chloro-4-cyanophenyl substitution and can significantly influence membrane permeability and distribution in biological systems.

Lipophilicity comparison
Context-dependent
XLogP3 2.2 vs -1.1
(Δ = 3.3 log units)
Supports lipophilicity-driven design context
Computational prediction; verify experimentally
Medicinal Chemistry Physicochemical Property Analysis Drug Design

Increased TPSA and Altered Solvation

The target compound has a significantly larger topological polar surface area (TPSA) of 90 Ų compared to oxamic acid's 63 Ų [1][2]. This 43% increase in TPSA is due to the added aromatic ring, cyano, and chloro functionalities, which alters its hydrogen-bonding and solvation profile compared to the core scaffold.

TPSA comparison
Context-dependent
TPSA 90 vs 63 Ų
(Δ = 27 Ų, 43% increase)
Supports polarity and solvation profile assessment
Computed TPSA; experimental validation recommended
Medicinal Chemistry ADME Property Prediction Physicochemical Profiling

Research Applications of [(3-Chloro-4-cyanophenyl)carbamoyl]formic acid


Medicinal Chemistry Building Block for Lipophilicity and Polarity

This compound serves as a differentiated building block for medicinal chemists seeking to explore SAR around the oxamic acid scaffold. The quantifiable increase in lipophilicity (XLogP3 = 2.2 vs -1.1) and polar surface area (TPSA = 90 Ų vs 63 Ų) compared to the parent scaffold [1] makes it a suitable candidate for modulating the ADME properties of a lead series without the need for additional synthetic steps to introduce these specific functionalities.

Chemical Probe or Reference Standard Development

The unique and well-defined physicochemical profile of [(3-chloro-4-cyanophenyl)carbamoyl]formic acid supports its use as a reference standard or chemical probe in analytical method development. The quantifiable differences in properties like logP and TPSA [1] provide clear, measurable parameters for validating chromatographic methods (e.g., HPLC, LC-MS) and for use as a control compound in property prediction models.

Organic Synthesis Intermediate for Complex Molecules

As a commercial building block [2], its primary application lies in its use as a synthetic intermediate. The molecule contains reactive sites including the carboxylic acid and amide functionalities, which can undergo further transformations. The presence of the 3-chloro-4-cyanophenyl group introduces a distinct electronic and steric environment, enabling the construction of complex molecules with a pre-installed, functionalized aryl group that would be challenging to introduce efficiently at a later stage.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Substituted oxamic acid scaffold with chloro-cyano modifications
Verify lipophilicity and polarity fit for target lead series
Analytical reference standard development
Defined physicochemical profile (reported lipophilicity and polarity markers)
Confirm chromatographic retention behavior and property consistency
Synthetic intermediate for complex molecules
Reactive oxamic acid handles with pre-installed functionalized aryl group
Validate compatibility with planned synthetic transformations
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